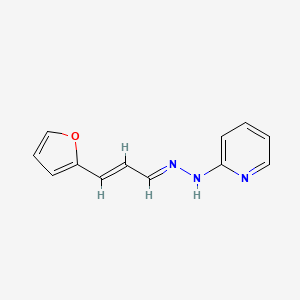
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, also known as FAPH, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is an organic ligand that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the binding of the compound to metal ions in biological systems. This binding can lead to changes in the biochemical and physiological processes of cells, which can then be studied to gain a better understanding of various biological phenomena.
Biochemical and Physiological Effects:
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the levels of reactive oxygen species in cells. Additionally, 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have neuroprotective effects, making it a promising tool for the study of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone in lab experiments is its versatility. This compound can be used in a variety of applications, including as a ligand for metal ions, a fluorescent probe, and a therapeutic agent. However, one limitation of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, including the development of new synthesis methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of using 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone in lab experiments, as well as its potential toxicity and safety concerns.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone involves a multi-step process that begins with the reaction of 2-pyridinylhydrazine with 3-(2-furyl)acrylaldehyde. This reaction results in the formation of 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone, which can then be purified and used in scientific research applications.
Applications De Recherche Scientifique
3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been used in a variety of scientific research applications, including as a ligand for metal ions and as a fluorescent probe for detecting metal ions in biological systems. Additionally, 3-(2-furyl)acrylaldehyde 2-pyridinylhydrazone has been shown to have potential as a therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-8-13-12(7-1)15-14-9-3-5-11-6-4-10-16-11/h1-10H,(H,13,15)/b5-3+,14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKFWGUZPODCQJ-HNBAAQFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
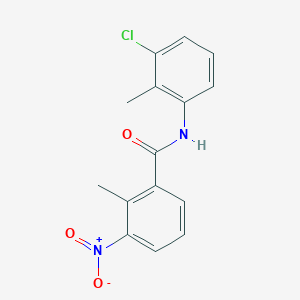
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
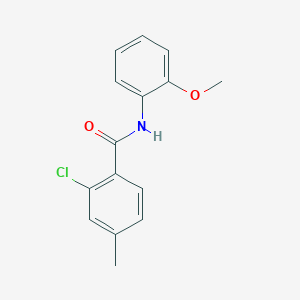
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
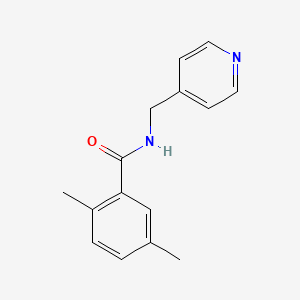
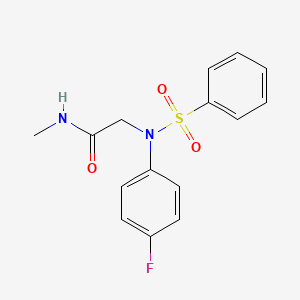
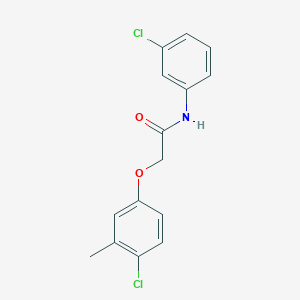

![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)